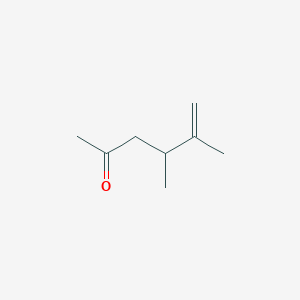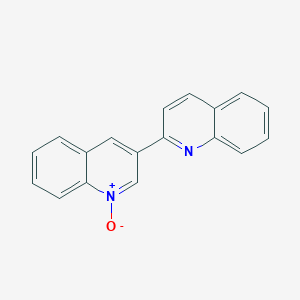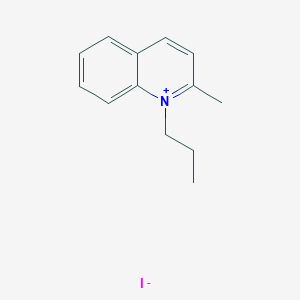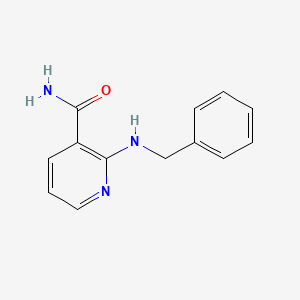![molecular formula C12H15NO B14622669 Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- CAS No. 58907-93-0](/img/structure/B14622669.png)
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring. This compound is known for its significant biological activity and potential as a synthetic intermediate. It has been studied extensively due to its unique structural properties and its ability to interact with various biological targets.
Synthetic Routes and Reaction Conditions:
Tandem Heterocyclization: One of the primary methods for synthesizing pyrrolo[2,1-b]oxazole derivatives involves the use of 2-aminoethanols.
Catalytic Systems: Another method involves the use of a catalytic system consisting of 10 mol % [PdCl2(MeCN)2], 1 equivalent of benzoquinone, and 10 equivalents of LiCl as a weak Lewis acid in refluxing tetrahydrofuran.
Industrial Production Methods:
Microwave Activation: Industrial production methods may include the use of microwave activation to enhance reaction rates and yields.
Types of Reactions:
Oxidation: Pyrrolo[2,1-b]oxazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for this compound. Reagents such as halogens, alkylating agents, and acylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthetic intermediate in the construction of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a subject of interest in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific biological context and the target involved .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibition and other biological activities.
Uniqueness: Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is unique due to its fused ring system, which imparts distinct structural and electronic properties. This uniqueness contributes to its specific biological activities and its potential as a versatile synthetic intermediate .
Properties
CAS No. |
58907-93-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-14-12-7-4-8-13(11)12/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
KNGNCXDJOVIPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C1)C(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



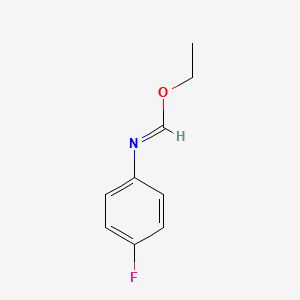
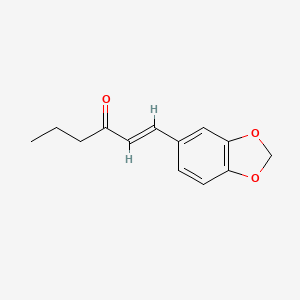
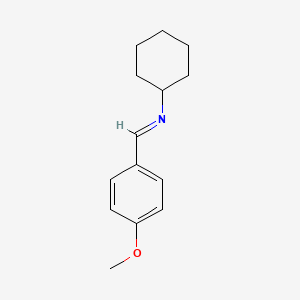
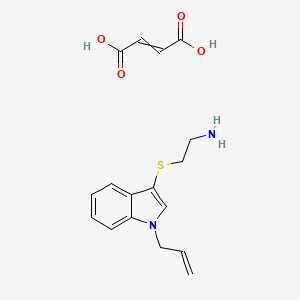
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
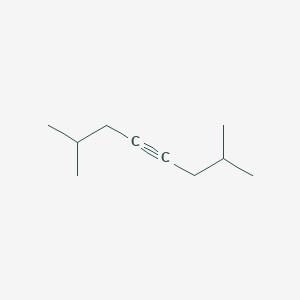
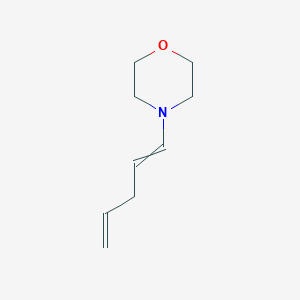
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
